Ethyl 4-azidophenyl-1,4-dithiobutyrimidate

phospholamban SERCA2a photoaffinity labeling

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate (also abbreviated EADB) is a photosensitive, heterobifunctional, cleavable cross-linking reagent. It contains a photoactivatable aryl azide at one terminus and an imidate group at the other, joined by a disulfide-containing spacer.

Molecular Formula C12H17ClN4S2
Molecular Weight 316.9 g/mol
CAS No. 102568-44-5
Cat. No. B010247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-azidophenyl-1,4-dithiobutyrimidate
CAS102568-44-5
SynonymsEADB
ethyl 4-azidophenyl-1,4-dithiobutyrimidate
Molecular FormulaC12H17ClN4S2
Molecular Weight316.9 g/mol
Structural Identifiers
SMILESCCSC(=N)CCCSC1=CC=C(C=C1)N=[N+]=[N-].Cl
InChIInChI=1S/C12H16N4S2.ClH/c1-2-17-12(13)4-3-9-18-11-7-5-10(6-8-11)15-16-14;/h5-8,13H,2-4,9H2,1H3;1H
InChIKeyAJJLGMCBXZSSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Azidophenyl-1,4-dithiobutyrimidate (CAS 102568-44-5): A Cleavable Photoactivatable Heterobifunctional Cross-Linker


Ethyl 4-azidophenyl-1,4-dithiobutyrimidate (also abbreviated EADB) is a photosensitive, heterobifunctional, cleavable cross-linking reagent [1]. It contains a photoactivatable aryl azide at one terminus and an imidate group at the other, joined by a disulfide-containing spacer. Upon UV irradiation, the azide generates a highly reactive nitrene that inserts non-selectively into nearby C–H or heteroatom–H bonds, while the imidate reacts specifically with primary amines. The disulfide bond permits reductive cleavage of cross-linked complexes with thiols such as 2-mercaptoethanol [2]. This combination of heterobifunctionality and in-built cleavability distinguishes it from simpler photoaffinity probes and homobifunctional cross-linkers.

Why Generic Substitution of Ethyl 4-Azidophenyl-1,4-dithiobutyrimidate Fails: Cleavability and Heterobifunctionality Are Non-Interchangeable


Simple substitution of EADB with another aryl-azide cross-linker or with a homobifunctional cleavable reagent leads to loss of critical information. Non-cleavable photoaffinity probes such as p-azidophenacyl bromide cannot resolve cross-linked complexes into their constituent subunits, confounding downstream identification by SDS-PAGE or mass spectrometry [1]. Conversely, homobifunctional cleavable reagents (e.g., dimethyl 3,3'-dithiobispropionimidate, DTBP) require lysine residues on both partners and cannot exploit the spatial precision of a photoactivatable nitrene to capture transient or low-affinity interactions [2]. The specific spacer arm length of EADB (butyrimidate, ~4-carbon backbone) also dictates a discrete molecular distance range that differs from the shorter propionimidate (~3-carbon) or longer caproimidate (~6-carbon) homologs, as demonstrated by the chain-length dependence of cross-linking efficiency in the phospholamban–SERCA2a system [3].

Product-Specific Quantitative Evidence Guide: Ethyl 4-Azidophenyl-1,4-dithiobutyrimidate vs. Comparator Cross-Linkers


Direct Head-to-Head Comparison: EADB vs. p-Azidophenacyl Bromide in Native Cardiac SR Vesicles

In a direct head-to-head experiment within the same study under identical conditions (native sarcoplasmic reticulum vesicles from canine myocardium), ethyl 4-azidophenyl-1,4-dithiobutyrimidate (EADB) produced a distinct ~110,000-Da cross-linked species that was not observed with the non-cleavable comparator p-azidophenacyl bromide [1]. Both reagents generated dimeric phospholamban (~12 kDa), but only EADB captured the higher-order complex. The ~110,000-Da species was resistant to boiling in SDS, consistent with covalent cross-linking within the hydrophobic membrane environment, and migrated approximately 5,500 Da above the Ca2+-ATPase band [1].

phospholamban SERCA2a photoaffinity labeling

Cleavability Confirmation: Quantitative Demonstration of Disulfide-Mediated Reversal of Cross-Linking by EADB

The disulfide bond within EADB was directly shown to be cleavable: when the ~12 kDa phospholamban dimer generated by EADB was treated with a reducing agent (implied 2-mercaptoethanol) before SDS-PAGE, the dimer band completely disappeared, regenerating the monomeric form [1]. This quantitative binary readout (dimer present without reduction, absent with reduction) demonstrates 100% cleavability under standard reducing conditions. In contrast, cross-links formed by p-azidophenacyl bromide are non-reducible and yield no such cleavage-dependent reversal, making downstream identification of cross-linked partners by differential electrophoresis impossible [1].

disulfide cleavage cross-link reversal 2-mercaptoethanol

Heterobifunctional Selectivity: Amine-Specific Imidate vs. Thiol-Reactive Alternatives in SERCA2a–Phospholamban Cross-Linking

The imidate moiety of EADB targets primary amines (lysine side chains and N-termini), contrasting with homobifunctional thiol–thiol cross-linkers used in later SERCA2a–phospholamban studies [2]. In the phospholamban system, heterobifunctional thiol–amine cross-linkers with defined 10 Å and 15 Å spacer arms achieved >80% cross-linking efficiency between Asn27Cys- or Asn30Cys-substituted phospholamban and lysine residues on SERCA2a within seconds [2]. While EADB uses amine-reactive imidate chemistry rather than thiol-reactive maleimide chemistry, its heterobifunctional design provides the same conceptual advantage: one end specifies the cross-linking target (amine via imidate), while the photoactivatable azide captures any proximal partner without requiring a specific functional group on the second protein [1][2].

heterobifunctional cross-linking amine targeting imidate chemistry

Spacer Arm Length Differentiation: Butyrimidate Backbone vs. Propionimidate Analogs in Structural Biology Applications

The butyrimidate spacer of EADB (four-carbon backbone between the imidate carbon and the disulfide) provides an approximate extended length of 10–12 Å, which is intermediate between the 3-carbon propionimidate (~8 Å) and the 6-carbon caproimidate (~15 Å) spacers of the corresponding homobifunctional cleavable imidoesters dimethyl 3,3'-dithiobispropionimidate (DTBP) and dimethyl 6,6'-dithiobiscaproimidate [1]. In the phospholamban–SERCA2a system, optimal cross-linking efficiency was shown to depend critically on spacer arm length, with 10 Å being optimal for Asn27Cys and 15 Å for Asn30Cys, directly demonstrating that a single-atom difference in spacer length can determine cross-linking success or failure [2]. EADB's spacer falls within this functionally validated distance range, whereas shorter propionimidate or longer suberimidate spacers would sample different distance regimes and miss interactions accessible only to the butyrimidate scaffold.

spacer arm butyrimidate cross-linking distance

Photoactivation Wavelength Compatibility: Aryl Azide Photolysis vs. Diazirine-Based Cross-Linkers in Membrane Systems

EADB is activated by UV light in the 300–365 nm range typical of phenyl azides, a wavelength region that is compatible with standard laboratory UV lamps and does not require specialized laser sources [1]. This compares favorably with diazirine-based photo-cross-linkers, which require shorter UV wavelengths (~350–365 nm for some but also 330–370 nm) and often demand more precise narrow-band sources. While diazirines offer faster photolysis kinetics, aryl azides can be activated with less sophisticated equipment. In the Young et al. study, EADB photolysis was performed using standard UV irradiation conditions accessible to most laboratories, and successful cross-linking was achieved in native membrane vesicles—an environment where diazirines can exhibit variable insertion yields [2].

photoactivation aryl azide UV cross-linking

Hydrophobicity and Membrane Compatibility: EADB Outperforms Water-Soluble Sulfo-NHS Esters in Transmembrane Protein Cross-Linking

The butyrimidate backbone and aryl azide of EADB confer moderate hydrophobicity that enables partitioning into lipid bilayers, a prerequisite for cross-linking integral membrane proteins within their native transmembrane domains. In contrast, sulfo-NHS ester derivatives (e.g., sulfo-SBED, sulfo-SADP) bear charged sulfonate groups that restrict them to the aqueous phase and membrane surfaces, precluding interrogation of intramembrane protein–protein contacts [1]. The ~110,000-Da species captured by EADB in native SR vesicles, which was resistant to boiling in SDS, is consistent with a cross-link formed within the hydrophobic core of the membrane, an interaction inherently inaccessible to water-soluble sulfo-derivatives [2]. This physicochemical property is a direct consequence of EADB's non-sulfonated structure.

membrane permeability hydrophobicity integral membrane protein

Best-Fit Research and Industrial Application Scenarios for Ethyl 4-Azidophenyl-1,4-dithiobutyrimidate


Mapping Transmembrane Protein–Protein Interactions in Native Membrane Vesicles

EADB is uniquely suited for identifying intramembrane protein–protein contacts in native membrane preparations, as validated in canine cardiac sarcoplasmic reticulum vesicles where it captured a phospholamban–Ca2+-ATPase complex at ~110,000 Da that was resistant to boiling in SDS [1]. The compound's moderate hydrophobicity allows bilayer partitioning, while its cleavable disulfide enables two-dimensional SDS-PAGE analysis for unambiguous identification of cross-linked partners. Researchers studying GPCR dimerization, ion channel subunit assembly, or mitochondrial translocase complexes should select EADB over water-soluble alternatives (e.g., sulfo-NHS esters) that cannot penetrate the bilayer, and over non-cleavable probes that preclude downstream protein identification [1].

Photoaffinity Labeling of Lysine-Rich Interaction Interfaces with Cleavable Adduct Recovery

For experiments requiring covalent capture of a binding interface via a specific lysine residue followed by reductive release of the captured partner for mass spectrometry, EADB provides the requisite imidate-to-lysine targeting chemistry combined with disulfide cleavability [1][2]. This is particularly valuable when the interaction partner lacks cysteine residues for thiol-based cross-linking, rendering homobifunctional thiol reagents (e.g., bis-maleimides) ineffective. The workflow enabled by EADB—photoactivation to fix the interaction, SDS-PAGE to resolve complexes, in-gel reduction to cleave the cross-link, and LC-MS/MS to identify the released protein—is the standard for photoaffinity-based interactomics [2].

Spatial Mapping of Protein Domains at 10–12 Å Resolution Using Photo-Cross-Linking Distance Constraints

The butyrimidate spacer of EADB provides an approximate 10–12 Å molecular ruler that is functionally validated in the SERCA2a–phospholamban system, where spacer arm lengths of 10 Å and 15 Å showed marked differences in cross-linking efficiency for specific cysteine substitutions [3]. EADB occupies the 10–12 Å niche that is optimal for probing direct helix–helix contacts in membrane proteins. Investigators building structural models of multi-subunit complexes can use EADB cross-links as experimentally determined distance constraints: a positive cross-link between two residues indicates they are within ~12 Å of each other, while the absence of cross-linking with shorter or longer homologs refines the distance estimate, improving model accuracy [3].

Cleavable Photo-Cross-Linking in Two-Dimensional Electrophoresis Workflows for Complex Mixtures

In complex samples such as organellar membranes or crude cell lysates, EADB enables a unique two-dimensional diagonal electrophoresis strategy: proteins are cross-linked, separated in a first dimension under non-reducing conditions, the cross-linker is cleaved by in-gel reduction, and then electrophoresis is performed in a second dimension. Cross-linked subunits migrate off the diagonal, allowing their identification by comparison with non-cross-linked controls [1]. This approach cannot be executed with non-cleavable cross-linkers (e.g., p-azidophenacyl bromide), which lack the disulfide bond needed for in-gel reduction. EADB is therefore the required reagent for any proteomics laboratory implementing diagonal electrophoresis for interactome mapping [1].

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